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Compound of Interest

Compound Name: 2-Bromotetradecane

Cat. No.: B1602043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromotetradecane (CAS No. 74036-95-6), a halogenated alkane relevant in various chemical

syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data

interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 2-Bromotetradecane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR data for 2-Bromotetradecane is not readily available in public spectral

databases. However, a predicted spectrum can be extrapolated based on the analysis of

similar structures, such as 2-bromobutane and 1-bromotetradecane. The predicted chemical

shifts, multiplicities, and integral values are presented below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 - 4.2 Sextet 1H H-2

~1.7 - 1.8 Multiplet 2H H-3

~1.7 Doublet 3H H-1

~1.2 - 1.4 Multiplet 20H H-4 to H-13

~0.8 - 0.9 Triplet 3H H-14

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Carbon Atom Assignment

Data not explicitly found in search results C-1

Data not explicitly found in search results C-2

Data not explicitly found in search results C-3

Data not explicitly found in search results C-4 to C-11

Data not explicitly found in search results C-12

Data not explicitly found in search results C-13

Data not explicitly found in search results C-14

Note: While a ¹³C NMR spectrum is available on SpectraBase, the peak list is not provided in

the free version. The table above represents the expected signals.

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups and bond vibrations.[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (methylene)

1378 Medium C-H bending (methyl)

~650 - 550 Medium-Weak C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

m/z Relative Intensity (%) Assignment

276/278 Low
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

197 Moderate [M - Br]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in 2-Bromotetradecane.

Methodology:

Sample Preparation: A sample of 2-Bromotetradecane (5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ

0.00 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is

used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with

singlets for each carbon.

A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova).

Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Bromotetradecane.

Methodology:

Sample Preparation: As 2-Bromotetradecane is a liquid at room temperature, a neat

spectrum can be obtained. A drop of the sample is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) salt plates to create a thin film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two, Bruker ALPHA) is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Bromotetradecane.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like 2-Bromotetradecane. A dilute

solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into

the GC.

Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass

spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF)

analyzer.

Gas Chromatography:

The sample is vaporized in the injector and separated on a capillary column (e.g., a non-

polar column like DB-5ms).
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A temperature program is used to elute the compound.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

Ionization: The molecules are bombarded with a beam of high-energy electrons (typically

70 eV), causing them to ionize and fragment.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by the mass analyzer.

Detection: An electron multiplier detects the ions, and the signal is processed to generate

a mass spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present)

and the major fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) is a key diagnostic feature.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 2-Bromotetradecane.
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Spectroscopic Analysis Data Output

Interpretation
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General workflow for spectroscopic analysis.
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Fragmentation of 2-Bromotetradecane in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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